molecular formula C5H5BrO B1335360 2-(Bromomethyl)furan CAS No. 4437-18-7

2-(Bromomethyl)furan

Cat. No. B1335360
CAS RN: 4437-18-7
M. Wt: 161 g/mol
InChI Key: CEFVCNWQCJCMHZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)furan is a chemical compound that belongs to the furan family. It is an organic compound that contains a bromine atom and a methyl group attached to the furan ring. The chemical formula of 2-(Bromomethyl)furan is C5H5BrO, and its molecular weight is 163.00 g/mol.

Scientific Research Applications

Enzymatic Synthesis in Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a biobased rigid diol similar to aromatic monomers in polyester synthesis, has been enzymatically polymerized to create novel biobased furan polyesters. These polyesters, with molecular weights around 2000 g/mol, have been synthesized using Candida antarctica Lipase B and characterized for their chemical structures and physical properties (Jiang et al., 2014).

Synthesis of Disubstituted Furans

The synthesis of 3,4-disubstituted furans through photooxygenation of 2,3-bis(bromomethyl)-1,3-butadiene has been explored. This method leads to various exocyclic dienes and fused ring furans, showcasing the versatility of 2-(bromomethyl)furan derivatives in creating complex furan structures (Atasoy & Ozen, 1997).

Synthesis and Substitution in Organic Chemistry

2-Bromo-3-aroyl-benzo[b]furans have been synthesized using 2-(bromomethyl)furan derivatives as a versatile synthetic handle for palladium-mediated couplings and nucleophilic substitutions. This method has enabled the creation of a wide range of 2-substituted-3-aroyl-benzo[b]furans (Gill et al., 2008).

Antibacterial Activity

2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) has been studied for its antimicrobial properties. It exhibits activity against various bacteria, yeasts, and fungi, and its reactivity with thiol groups leads to a range of antibacterial conversion products (Allas et al., 2016).

Organocatalytic Cloke-Wilson Rearrangement

The 2-(bromomethyl)naphthalene-promoted Cloke-Wilson rearrangement has been utilized for constructing 2,3-dihydrofurans. This metal-, acid-, and base-free process is significant for synthesizing dihydrofuran-containing drugs, addressing concerns about heavy-metal residues (Zhang et al., 2023).

Corrosion Inhibition

Furan derivatives, including 2-(bromomethyl)furan derivatives, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds have shown effective inhibition, especially at lowconcentrations, with 2-(p-toluidinylmethyl)-5-bromo furan being notable for its effectiveness. Their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, highlighting their potential in corrosion control (Khaled & El-maghraby, 2014).

Gold Catalysis in Phenol Synthesis

The impact of various substituents, including bromo groups, on the furan ring in gold-catalyzed phenol synthesis has been studied. This research provides insights into how different functional groups on furan rings influence the outcomes in gold catalysis, contributing to the field of synthetic and medicinal chemistry (Hashmi et al., 2006).

Molecular Structure Analysis

The molecular structure of gaseous 2-bromofuran has been analyzed using electron diffraction and microwave data. This study offers detailed insights into the geometric parameters of 2-bromofuran, contributing to a deeper understanding of its structural properties (Belyakov et al., 1985).

Synthesis and Cytotoxic Evaluation

Halogenated furanones, including bromofuran-2(5H)-one derivatives, have been synthesized and evaluated for their anticancer activity. This research highlights the potential of brominated furan derivatives in developing new anticancer agents, especially for prostate and colon cancer cell lines (Castro-Torres et al., 2020).

Activation of Furan Compounds

Studies on the activation of 2-(N-ethylcarbamoylhydroxymethyl)furan as a model for toxic furans have been conducted. These studies provide insights into the toxicological aspects of furan derivatives and their interactions with biological systems (Guengerich, 1977).

properties

IUPAC Name

2-(bromomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVCNWQCJCMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404771
Record name 2-(bromomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)furan

CAS RN

4437-18-7
Record name 2-(bromomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
LM Pevzner - Russian Journal of General Chemistry, 2009 - Springer
… VI [1H NMR spectrum, δ, ppm: 3.213 d (CH2P, JHP 21.6 Hz), 4.393 s (CH2Br), 6.150 s (H3-furan), 6.256 s (H4furan), δP 19.888 ppm], and 5-methyl-2-bromomethylfuran VII [1H NMR …
Number of citations: 7 link.springer.com
M Sivaraman, D Muralidharan, PT Perumal - Tetrahedron Letters, 2013 - Elsevier
One pot rhodium catalyzed, base and solvent-free synthesis of 2-(bromomethyl)furan derivatives and synthesis of Hashmi phenol through platinum catalyzed cascade cyclization …
Number of citations: 7 www.sciencedirect.com
T Kitagawa, N Akiyama - Chemical and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
DL-3-(2-Furyl) alanine (1) was prepared by the condensation of 2-(bromomethyl) furan (7) with diethyl formamidomalonate (2), followed by the traditional saponification-decarboxylation …
Number of citations: 9 www.jstage.jst.go.jp
JM Llera, JC Lopez, B Fraser-Reid - The Journal of Organic …, 1990 - ACS Publications
n-Pentenyl glycosides can be oxidatively hydrolyzed by treatment with jV-bromosuccinimide, previous work having been focused on the usefulness of the resulting glycosyl moiety. In …
Number of citations: 27 pubs.acs.org
T Kitagawa, N Akiyama, K Masai - Chemical and pharmaceutical …, 2001 - jstage.jst.go.jp
N-Substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl) propanamides (8) were synthesized through the reaction of amines (13) with 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl) …
Number of citations: 2 www.jstage.jst.go.jp
EK Burke, EN Welsh, KN Robertson, AWH Speed - Synthesis, 2023 - thieme-connect.com
Naphtho[2,3-b]thiophene is a linear sulfur-containing polycyclic aromatic hydrocarbon. Naphtho[2,3-b]thiophene and its derivatives are commonly accessed by a Bradsher cyclization. …
Number of citations: 4 www.thieme-connect.com
T Kitagawa, M Nakamura, K Masai - Chemical and pharmaceutical …, 2003 - jstage.jst.go.jp
Preparation of 3-(Haloacetylamino)-3-(2-furyl) propionic Acids (7) The synthesis of 3-(chloroacetylamino)-3-(2-furyl) propanoic acid (7a) started with furfural (18), which was converted to …
Number of citations: 4 www.jstage.jst.go.jp
L Wang, Y Eguchi, EYX Chen - Industrial & Engineering Chemistry …, 2017 - ACS Publications
A bisfuran dibromide has been established as the versatile and common intermediate for the high-yield synthesis of the three important classes of bisfuran monomers for furan-based …
Number of citations: 10 pubs.acs.org
W Zang, Y Wei, M Shi - Chemistry–An Asian Journal, 2018 - Wiley Online Library
Herein, the first example of gold‐catalyzed benzylation of (hetero)aryl boronic acids with (hetero)benzyl bromides to give the corresponding cross‐coupling products in moderate to …
Number of citations: 3 onlinelibrary.wiley.com
H Gilman, CC Vernon - Journal of the American Chemical Society, 1924 - ACS Publications
The chlorination of 2-amino-^-xylene (acetyl derivative) at the freez-ing point of glacial acetic acid yields a monochloro derivative. The location of the chlorine atomat Position 5 was …
Number of citations: 8 pubs.acs.org

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